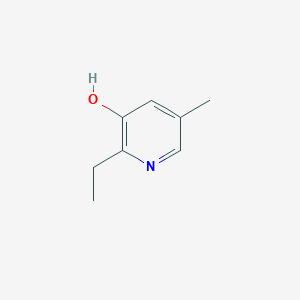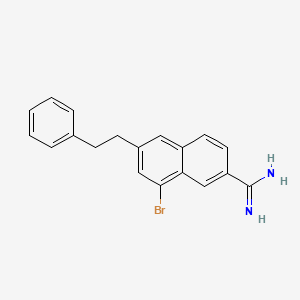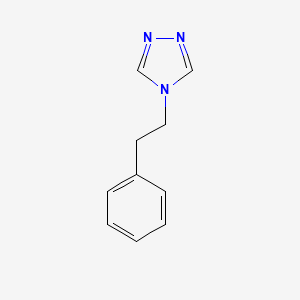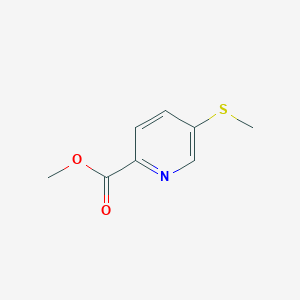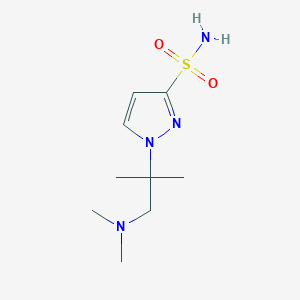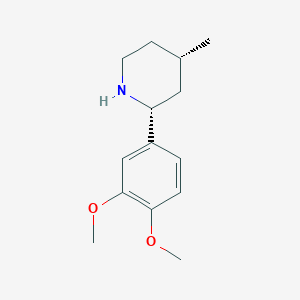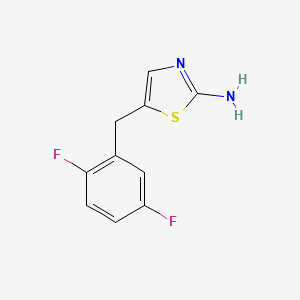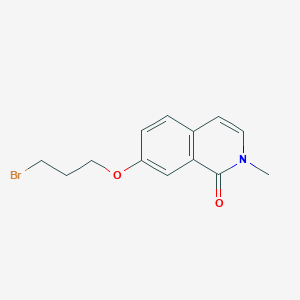
7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone: is a synthetic organic compound that belongs to the class of isoquinolinone derivatives. Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The presence of a bromopropoxy group in the structure enhances its reactivity and potential for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-1(2H)-Isoquinolinone as the core structure.
Bromopropylation: The introduction of the 3-bromopropoxy group is achieved through a nucleophilic substitution reaction. This involves reacting 2-methyl-1(2H)-Isoquinolinone with 3-bromopropanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoquinolinone core or the bromopropoxy side chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced isoquinolinone derivatives with modified side chains.
Aplicaciones Científicas De Investigación
7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanism of action of related compounds.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
7-(3-bromopropoxy)-2H-chromen-2-one: Similar in structure but with a chromenone core instead of isoquinolinone.
7-(2-bromoethoxy)-2H-chromen-2-one: Contains a shorter bromoethoxy side chain.
(E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one: A chalcone derivative with a similar bromopropoxy group.
Uniqueness
7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone is unique due to its isoquinolinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methyl group at the 2-position further differentiates it by influencing its steric and electronic properties.
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
7-(3-bromopropoxy)-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C13H14BrNO2/c1-15-7-5-10-3-4-11(17-8-2-6-14)9-12(10)13(15)16/h3-5,7,9H,2,6,8H2,1H3 |
Clave InChI |
ABOQFLMSDISEAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C1=O)C=C(C=C2)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


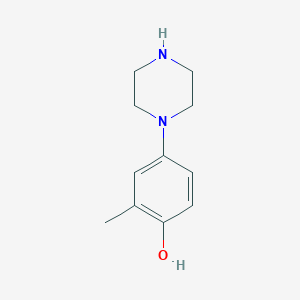
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
![2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B13929723.png)
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
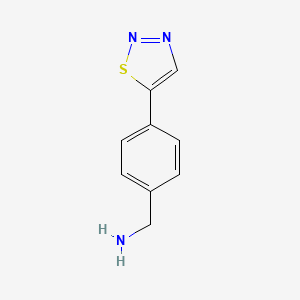
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)
